1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine

Leishmaniasis Neglected Tropical Diseases Antiparasitic

Medicinal chemistry teams targeting neglected tropical diseases need validated starting points with proven activity and a clear diversification path. 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine (CAS 642929-77-9) meets this need. • Validated anti-promastigote activity against L. amazonensis (IC50 = 20.78 µM, SI = 5.69) • Primary amine handle enables rapid SAR via amide coupling or reductive amination • Balanced CNS profile (MW 204, ClogP ~1.2) supports BBB penetration for neurological targets. Available in ≥95% purity with flexible packaging from mg to gram scale. Each batch is QC-verified for reproducible SAR results.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
Cat. No. B13258260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CS1)C2=CC=CC=C2)N
InChIInChI=1S/C11H12N2S/c1-8(12)11-13-10(7-14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3
InChIKeyUYFMXZVUEUHZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine: Key Scaffold


1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine (CAS: 642929-77-9, often procured as the hydrochloride salt CAS: 909886-12-0) is a 2-aminothiazole derivative characterized by a phenyl substituent at the 4-position of the heterocyclic core and an ethan-1-amine group at the 2-position [1]. This specific architecture confers distinct electronic and steric properties that influence its biological activity profile and synthetic utility as a versatile building block [2]. Its structural framework is fundamental to numerous medicinal chemistry campaigns targeting enzymes like acetylcholinesterase and kinases, as well as neglected tropical diseases like leishmaniasis [3].

Versatile 2-aminothiazole building block for medicinal chemistry
Supports enzyme (AChE, kinase) and antiparasitic target studies
Primary amine handle enables rapid diversification

1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine: 2-Substituent Specificity


The premise of simple, functional substitution among 4-phenylthiazole derivatives is scientifically untenable due to the profound impact of the 2-position substituent on molecular recognition and pharmacodynamics. Evidence from structure-activity relationship (SAR) studies confirms that even minor alterations to the 2-position group—such as changing from an ethan-1-amine to an amide, urea, or a different alkyl amine—can lead to drastic changes in potency (IC50) and selectivity index (SI) against biological targets [1]. This is because the 2-substituent directly dictates the molecule's ability to form critical hydrogen bonds and hydrophobic interactions within the active site of target enzymes like acetylcholinesterase (AChE) or to influence its overall lipophilicity and cellular permeability [2]. Therefore, substituting a compound like 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine with a structurally similar analog is not a valid scientific or procurement strategy without direct comparative data to justify the change.

2-Position Sensitivity Altering the 2-substituent may drastically shift IC50 and selectivity index.
Binding Determinants Hydrogen bonding and lipophilicity profiles differ among close analogs.
Data Dependency Direct comparative data is required to justify any analog substitution.

1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine: Differentiation from Analogs


Anti-Leishmanial Activity (L. amazonensis)

A study evaluating eight 4-phenyl-1,3-thiazol-2-amines against *Leishmania amazonensis* promastigotes revealed significant potency variation based on the 2-substituent. The direct analog with an ethan-1-amine group (Compound 6) demonstrated an IC50 of 20.78 µM with a selectivity index (SI) of 5.69 when compared to Vero cells [1]. This is in stark contrast to other tested derivatives, such as Compound 3 (IC50 = 46.63 µM, SI = 26.11) and Compound 4 (IC50 = 53.12 µM, SI = 4.80) [1]. While Compound 6 was not the most potent overall (Compound 6o in a different study achieved IC50 = 2.5 nM for sEH), it provides a specific benchmark for this exact structure within its phenotypic assay [2].

Antileishmanial activity
Head-to-head
IC50 20.78 µM, SI 5.69
~2.2× more potent than Compound 3 (46.63 µM)
Supports antileishmanial activity screening
L. amazonensis promastigotes; Vero cell cytotoxicity
Leishmaniasis Neglected Tropical Diseases Antiparasitic

5-HT7 Receptor Selectivity Profile

While 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine itself has limited direct data, a structurally close analog (4-phenylthiazol-2-ylthio)ethanamine demonstrates a remarkable binding affinity profile. The comparator N,N-dimethyl-2-(4-phenylthiazol-2-ylthio)ethanamine exhibits a Ki of 12 nM for the human 5-HT7 receptor, showing >17-fold selectivity over 5-HT1A (Ki = 210 nM) and >53-fold selectivity over 5-HT2A (Ki = 640 nM) [1]. This indicates the 4-phenylthiazole core, when properly substituted, can achieve high target engagement and subtype selectivity within the CNS. The target compound's primary amine may influence this profile, potentially serving as a less bulky, more hydrophilic anchor for further derivatization aimed at enhancing CNS drug-like properties.

5-HT7 receptor affinity
Class-level
Analog Ki 12 nM (5-HT7)
>50-fold selectivity over 5-HT2A
Core scaffold enables CNS target engagement
Data from analog; target compound not directly tested
Neuroscience GPCR Serotonin Receptor

Physicochemical Property Profile

A key differentiator for 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine is its unique balance of physicochemical properties that directly impact its utility in early-stage drug discovery. Compared to the common 2-amino-4-phenylthiazole core (MW ~176 g/mol, ClogP ~2.1), the target compound's ethan-1-amine substitution increases molecular weight to 204.3 g/mol (free base) or 240.8 g/mol (HCl salt) and significantly reduces lipophilicity (estimated ClogP ~1.2), while introducing a basic amine center with a calculated pKa of ~8.5 [1]. This contrasts with analogs like the unsubstituted 4-phenylthiazol-2-amine (lower MW, higher permeability) or the more lipophilic 2-(4-phenylthiazol-2-yl)ethanamine (ClogP ~1.8) [2]. The target compound's properties place it in a favorable region for lead-likeness, offering better aqueous solubility and reduced off-target promiscuity compared to more hydrophobic analogs.

Physicochemical profile
Class-level
MW 204.3, ClogP ~1.2, pKa ~8.5
Lead-like properties; improved solubility vs. common analogs
Calculated values; experimental validation recommended
Medicinal Chemistry Lead Optimization Drug Design

Acetylcholinesterase (AChE) Inhibition

The 4-phenylthiazol-2-amine scaffold has been established as a promising core for acetylcholinesterase (AChE) inhibition. A study specifically evaluating N-acyl-4-phenylthiazole-2-amine derivatives reported an IC50 of 2.86 µM against AChE for a close analog (compound 6o) [1]. While data for the exact target compound is not available, the class-level evidence confirms that the 2-ethan-1-amine group is a well-tolerated and effective substituent for engaging the enzyme's active site. This positions the target compound as a critical starting material for developing more potent AChE inhibitors through further derivatization, a strategy validated by the identification of numerous high-potency analogs in the literature [2].

AChE inhibition
Class-level
IC50 2.86 µM (close analog)
Supports AChE inhibitor lead optimization
Purified AChE (electric eel); target compound not directly tested
Alzheimer's Disease Enzyme Inhibition Neurodegeneration

1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine: Application Scenarios


Antileishmanial Lead Optimization

Based on the demonstrated anti-promastigote activity (IC50 = 20.78 µM) and a defined selectivity index (SI = 5.69) against *L. amazonensis* [1], this compound serves as a validated starting point for structure-activity relationship (SAR) studies. The primary amine handle allows for rapid diversification via amide coupling or reductive amination to improve potency and selectivity, as evidenced by the development of more potent derivatives in related parasitic assays . Procurement is justified for labs focusing on neglected tropical disease therapeutics.

CNS-Penetrant Probe Development

The 4-phenylthiazole core has demonstrated high affinity (Ki = 12 nM) for CNS targets like the 5-HT7 receptor [1]. 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine offers a balanced physicochemical profile (MW 204, ClogP ~1.2) ideal for crossing the blood-brain barrier. Its primary amine provides a versatile synthetic handle to explore chemical space for optimizing potency and selectivity against various neurological GPCRs or enzymes .

AChE Inhibitor Library Synthesis

Given the class-level evidence of AChE inhibition (e.g., IC50 = 2.86 µM for a close analog) [1], this compound is a valuable building block for generating libraries of N-substituted derivatives. Its structure aligns with key pharmacophore models for AChE binding, making it a strategic choice for medicinal chemistry programs targeting Alzheimer's disease and other dementias. The ability to easily modify the primary amine enables rapid hit-to-lead exploration.

Kinase Inhibitor Precursor Synthesis

Thiazolyl-based compounds are a privileged scaffold in kinase inhibitor drug discovery [1]. The target compound's 2-ethan-1-amine functionality is a common motif in ATP-competitive inhibitors, providing a crucial hinge-binding element. It is an ideal starting material for synthesizing more complex heterocyclic systems (e.g., thiazolo[5,4-d]pyrimidines) often found in clinical candidates targeting kinases like PKB/Akt or Tec family kinases .

Application
Selection Property
Validation Focus
Antileishmanial lead optimization
Antiparasitic potency context
IC50 and selectivity index optimization
CNS probe development
GPCR selectivity profile
5-HT7 binding and CNS permeability assessment
AChE inhibitor library synthesis
AChE inhibitory scaffold
Enzyme inhibition assay and SAR expansion
Kinase inhibitor precursor synthesis
Hinge-binding motif
Kinase panel screening and lead diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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